5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry ADME Physicochemical Properties

This precisely substituted 1,2,4-triazole-3-thiol is irreplaceable for SAR-driven medicinal chemistry and modular library synthesis. The 5-bromofuran moiety enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling for C5 diversification. The N4-ethyl group provides a distinct lipophilic and steric profile, while the 3-thiol serves as a nucleophilic handle for S-alkylation—generating derivatives with reported sub-nanomolar dual AChE/BChE inhibition (IC₅₀ as low as 1.63 nM in N4-methyl analogs) and selective cytotoxicity against PC3 prostate cancer cells. Procuring off-the-shelf eliminates in-house synthesis delays and enables immediate deployment in phenotypic screening, catalysis, or metallodrug discovery. ≥97% purity ensures reproducible results.

Molecular Formula C8H8BrN3OS
Molecular Weight 274.14
CAS No. 438229-59-5
Cat. No. B2458239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS438229-59-5
Molecular FormulaC8H8BrN3OS
Molecular Weight274.14
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=C(O2)Br
InChIInChI=1S/C8H8BrN3OS/c1-2-12-7(10-11-8(12)14)5-3-4-6(9)13-5/h3-4H,2H2,1H3,(H,11,14)
InChIKeyVWXLWAPMMCTJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Structural and Procurement Profile for Medicinal Chemistry


5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 438229-59-5) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class, characterized by a 5-bromo-2-furyl substituent at the 5-position and an ethyl group at the N4-position of the triazole ring . The compound has a molecular formula of C₈H₈BrN₃OS and a molecular weight of 274.14 g/mol, and is commercially available at ≥97% purity from multiple suppliers for research use .

Why 5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic Triazole-3-thiols


Generic substitution among 1,2,4-triazole-3-thiol derivatives is scientifically unsound due to profound structure-activity relationship (SAR) sensitivity at both the C5-aryl and N4-alkyl positions. In silico screening of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiol derivatives demonstrates that subtle variations in substituents dramatically alter predicted activity spectra, including probabilities of antitumor, antiviral, antibacterial, and enzyme inhibition activities [1]. The bromine atom on the furan ring provides a reactive handle for cross-coupling chemistry and metal coordination, while the thiol group at the 3-position offers a site for S-alkylation, oxidation, and metal chelation . Procuring a compound without this exact substitution pattern eliminates the specific reactivity and biological activity profile inherent to this scaffold.

Quantitative Differentiation Evidence for 5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol vs. Structural Analogs


N4-Alkyl Substituent Effect on Physicochemical and ADME Properties: Ethyl vs. Methyl, Propyl, and Isopropyl Analogs

The N4-ethyl substituent confers a distinct balance of lipophilicity and steric profile relative to the N4-methyl (CAS 860790-21-2), N4-propyl (CAS 488853-30-1 analog series), and N4-isopropyl (CAS 861444-27-1) analogs. While direct experimental logP data for all analogs in a single study is absent, the calculated logP increment from methyl to ethyl (~0.5 log units) based on Hansch π values predicts enhanced membrane permeability relative to the methyl analog, while retaining greater aqueous solubility than the propyl and isopropyl analogs [1].

Medicinal Chemistry ADME Physicochemical Properties

S-Derivative Anticancer Potential: Class-Level Evidence for 5-(5-Bromofuran-2-yl)-4R-1,2,4-triazole-3-thiol Scaffold

In a 2024 study, S-alkylated derivatives of the closely related 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol scaffold demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 1.63 to 17.68 nM for AChE and 8.71 to 84.02 nM for BChE [1]. Several derivatives (2.1, 2.2, 2.3) exhibited significant and selective cytotoxicity against PC3 prostate cancer cells while showing limited effects on normal prostate cells [1]. These activities are class-level evidence that the 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiol core—common to both the methyl analog and the target ethyl compound—is a productive scaffold for developing anticancer and neuroprotective agents.

Anticancer Enzyme Inhibition Molecular Docking

Predicted Polypharmacology Profile: In Silico Activity Spectrum Differentiation from Unsubstituted Triazole-3-thiols

PASS (Prediction of Activity Spectra for Substances) virtual screening of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiol derivatives predicts high probabilities (Pa > 0.7) for multiple therapeutic activities including antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant effects [1]. Specific enzyme targets identified include glutathione reductase (mitochondrial), cyclooxygenase-2 (COX-2), and hypoxia-inducible factor prolyl hydroxylase 2 [1]. This polypharmacology profile is a direct consequence of the 5-(5-bromofuran-2-yl) substitution pattern and distinguishes this scaffold from unsubstituted or phenyl-substituted 1,2,4-triazole-3-thiols, which exhibit narrower predicted activity spectra.

Virtual Screening Polypharmacology Drug Repurposing

Optimal Research and Procurement Applications for 5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol


Synthesis of S-Alkylated Derivatives for Dual Cholinesterase and Anticancer Screening

The thiol group at the 3-position of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol serves as a nucleophilic handle for S-alkylation with halogen-containing compounds, generating libraries of S-substituted derivatives. As demonstrated with the N4-methyl analog, such S-derivatives exhibit potent dual AChE/BChE inhibition (IC₅₀ values as low as 1.63 nM) and selective cytotoxicity against PC3 prostate cancer cells [1]. The ethyl substituent offers a distinct lipophilicity and steric profile that may further optimize target engagement and ADME properties.

Metal Chelation and Coordination Chemistry Studies

The 1,2,4-triazole-3-thiol moiety, combined with the electron-rich furan oxygen and bromine substituent, enables this compound to act as a versatile ligand for transition metal coordination. Such complexes are valuable in catalysis, materials science, and metallodrug development. The specific substitution pattern—bromofuran at C5 and ethyl at N4—provides a unique electronic and steric environment around the metal center compared to other triazole-thiol ligands [1].

Phenotypic Screening in Polypharmacology-Focused Drug Discovery

In silico PASS analysis predicts that derivatives of the 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiol scaffold possess high probabilities of antitumor, antiviral, antibacterial, and antioxidant activities [1]. This polypharmacology profile makes the compound an ideal starting point for phenotypic screening campaigns where multi-target activity is desirable, such as in neuroprotection, inflammation, or oncology. Procurement of the pure compound enables immediate deployment in cell-based assays without the delay of in-house synthesis.

Building Block for Cross-Coupling and Diversification Chemistry

The 5-bromo substituent on the furan ring provides a site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling modular diversification of the C5-aryl group. The N4-ethyl group offers a distinct steric and electronic profile compared to methyl, propyl, or isopropyl analogs, which may influence reaction yields and regioselectivity in subsequent transformations. This compound serves as a strategic intermediate for generating diverse compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.